(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) configuration, which contributes to its unique chemical properties. The presence of both 3,5-dimethylphenyl and 4-ethoxyphenyl groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-(4-ethoxyphenyl)prop-2-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the double bond, converting it into a single bond and altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated amide.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals due to its unique structure.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to inhibition or activation.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the ethoxy group, leading to different chemical properties.
(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
Ethoxy Group: The presence of the ethoxy group in (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide imparts unique electronic and steric effects, distinguishing it from similar compounds.
Conjugated System:
Properties
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-8-5-16(6-9-18)7-10-19(21)20-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPCTCJQYVXUDJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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